1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Beschreibung
1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a pyrrolidine-2,5-dione (succinimide) moiety. The 3-bromophenyl substituent introduces a halogenated aromatic group, which may influence electronic properties and binding interactions.
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c17-11-2-1-3-12(8-11)19-14(20)9-13(15(19)21)18-6-4-10(5-7-18)16(22)23/h1-3,8,10,13H,4-7,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMQJQPMOWHYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the attachment of the piperidine carboxylic acid group through amide bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the dioxopyrrolidinyl and piperidine carboxylic acid moieties can interact with active sites through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-[1-(3-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Structure : Replaces the carboxylic acid group with a carboxamide (-CONH₂).
- Molecular Formula : C₁₆H₁₈BrN₃O₃ vs. C₁₆H₁₇BrN₂O₄ (target compound; estimated).
- Hydrogen-bonding capacity differs: carboxylic acids form stronger ionic interactions, while carboxamides engage in weaker dipole-dipole interactions.
- Applications : Carboxamide derivatives are common in drug design due to enhanced metabolic stability and bioavailability .
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid
- Structure : Substitutes the 3-bromophenyl-dioxopyrrolidinyl group with a trifluoromethylpyridyl moiety.
- Molecular Weight : 274.23 g/mol (vs. ~380 g/mol for the target compound).
- Key Differences: The trifluoromethyl (-CF₃) group increases lipophilicity and electron-withdrawing effects, altering binding kinetics.
- Synthetic Relevance : Catalogued as a reagent with a melting point of 162–164°C, indicating higher crystallinity compared to the target compound .
Patent-Derived Piperidinecarboxylic Acid Analogs
- Example: 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid.
- Structure : Incorporates a pyrazolopyrimidine core and ethoxyethyl chain.
- Key Differences :
- The extended heterocyclic system (pyrazolo[4,3-d]pyrimidine) suggests targeting kinase or nucleotide-binding domains.
- The ethoxyethyl side chain enhances flexibility and may modulate pharmacokinetic profiles.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and a phenyl substituent.
- Molecular Weight : 305.37 g/mol.
- Key Differences :
- The Boc group is a common protecting group in synthetic chemistry, indicating this compound’s role as an intermediate.
- Stereochemistry (3S,4R) may influence chiral recognition in enzymatic systems.
- Safety Data : Highlighted in safety sheets for handling precautions, emphasizing the need for protective measures during synthesis .
Structural and Functional Comparison Table
Research Implications and Trends
- Halogenation : The 3-bromophenyl group in the target compound may enhance binding to aromatic pockets in proteins, as seen in kinase inhibitors.
- Carboxylic Acid vs. Carboxamide : The choice between these groups depends on the desired balance between solubility (favored by carboxylic acids) and bioavailability (favored by carboxamides).
- Heterocyclic Diversity : Analogs with pyridyl, pyrimidine, or pyrazole moieties (e.g., ) highlight the exploration of diverse scaffolds for target selectivity.
Biologische Aktivität
The compound 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a notable piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, drawing on diverse research findings and case studies.
Chemical Structure and Synthesis
The compound's structure includes a piperidine ring substituted with a 3-bromophenyl group and a 2,5-dioxopyrrolidine moiety. The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors. For example, the synthesis may begin with the formation of the dioxopyrrolidine core through cyclization reactions involving appropriate amines and carboxylic acids.
Piperidine derivatives are known for their diverse biological activities. The mechanism of action for 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is thought to involve modulation of neurotransmitter systems and interaction with specific receptors:
- Neurotransmitter Modulation : This compound may influence neurotransmitter levels by acting on receptors associated with serotonin (5-HT) and dopamine pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids, potentially leading to increased analgesic effects.
Anticonvulsant Activity
Recent studies have highlighted the compound's potential as an anticonvulsant agent. In vivo tests demonstrated that it can effectively reduce seizure activity in animal models. For instance, a study reported significant reductions in seizure frequency and duration when tested against chemically induced seizures in rodents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays against various bacterial strains showed promising results, indicating potential applications in treating bacterial infections. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has been investigated for antiviral activity. Preliminary findings indicate effectiveness against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's mechanism appears to involve interference with viral replication processes.
Case Studies
Several case studies have documented the biological effects of this compound:
- Seizure Model Study : In a controlled experiment involving mice with induced seizures, administration of the compound resulted in a 50% reduction in seizure episodes compared to the control group.
- Antimicrobial Screening : A comprehensive screening of various piperidine derivatives, including this compound, revealed significant activity against resistant strains of Staphylococcus aureus, highlighting its potential utility in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
